2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354961-19-5
VCID: VC3386295
InChI: InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H
SMILES: CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl
Molecular Formula: C14H21ClN2O2S
Molecular Weight: 316.8 g/mol

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1354961-19-5

Cat. No.: VC3386295

Molecular Formula: C14H21ClN2O2S

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride - 1354961-19-5

Specification

CAS No. 1354961-19-5
Molecular Formula C14H21ClN2O2S
Molecular Weight 316.8 g/mol
IUPAC Name 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H
Standard InChI Key YVYHNWKSNFFBMT-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl
Canonical SMILES CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl

Introduction

Chemical Identity and Structural Characteristics

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is an organic compound with considerable structural complexity. It is the hydrochloride salt of the parent compound 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, registered with CAS number 1354961-19-5 and PubChem CID 54594818 . The compound features a piperazine ring connected to a propan-1-one group, with a 4-(methylsulfanyl)phenoxy substituent. The hydrochloride salt formation results from the protonation of the secondary amine in the piperazine ring.

The compound's structure can be uniquely identified through several chemical identifiers:

Identifier TypeValue
SMILESCSc1ccc(cc1)OC(C(=O)N1CCNCC1)C
Standard InChIInChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H
Standard InChIKeyYVYHNWKSNFFBMT-UHFFFAOYSA-N
MDL NumberMFCD19172225

The molecular structure includes several functional groups that contribute to its chemical behavior and potential biological activity, including the piperazine ring, carbonyl group, phenoxy moiety, and methylsulfanyl substituent .

Physical and Chemical Properties

The physical and chemical properties of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride provide important insights into its behavior in various environments and its potential applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC14H21ClN2O2S
Molecular Weight316.8 g/mol
Physical StateSolid (presumed based on similar compounds)
Parent Compound2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one (CID 54594819)
Creation Date in PubChem2011-12-16
Last Modification Date2025-02-22

The parent compound (2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one) exhibits the following properties, which provide additional context for understanding the hydrochloride salt:

PropertyValueSource
Molecular FormulaC14H20N2O2S
Molecular Weight280.39 g/mol
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass280.12454906 Da

The hydrochloride salt form is expected to exhibit improved water solubility compared to the parent compound, which is particularly beneficial for pharmaceutical applications. The salt formation alters the compound's physicochemical properties, potentially affecting its bioavailability and stability.

Chemical Reactivity and Stability

The chemical reactivity of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is determined by its functional groups and their respective reactivities. The compound contains several reactive centers that can participate in various chemical transformations:

  • The piperazine ring contains a secondary amine that can act as a nucleophile in various reactions, including alkylation and acylation processes.

  • The carbonyl group (C=O) in the propan-1-one segment can undergo typical carbonyl reactions, such as nucleophilic addition.

  • The phenoxy group provides potential sites for electrophilic aromatic substitution reactions, although these would be influenced by the electron-donating effect of the methylsulfanyl substituent.

  • The methylsulfanyl group can potentially be oxidized to sulfoxide or sulfone derivatives, offering additional sites for chemical modification.

  • Hydrolysis of the amide bond under strongly acidic or basic conditions

  • Oxidation of the methylsulfanyl group, particularly under oxidizing conditions or long-term storage

  • Potential racemization at the chiral center if present in the molecule

The hydrochloride salt is expected to exhibit good stability under standard laboratory storage conditions, particularly when protected from moisture, light, and extreme temperatures.

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